molecular formula C8H10N2O4 B6265792 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea CAS No. 926230-56-0

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea

Cat. No.: B6265792
CAS No.: 926230-56-0
M. Wt: 198.2
InChI Key:
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Description

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is an organic compound that features a furan ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea typically involves the reaction of furan-2-ylmethylamine with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-3-(2-hydroxyethyl)urea: Similar structure but with an ethyl group instead of an acetyl group.

    1-(furan-2-ylmethyl)-3-(2-hydroxypropyl)urea: Similar structure but with a propyl group instead of an acetyl group.

Uniqueness

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is unique due to the presence of the acetyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea involves the reaction of furan-2-carbaldehyde with hydroxylamine to form furan-2-carbaldehyde oxime, which is then reacted with ethyl chloroformate to form ethyl 2-(furan-2-ylmethylideneamino)acetate. This compound is then hydrolyzed with sodium hydroxide to form 2-(furan-2-ylmethylamino)acetic acid, which is then reacted with urea and acetic anhydride to form 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea.", "Starting Materials": [ "Furan-2-carbaldehyde", "Hydroxylamine", "Ethyl chloroformate", "Sodium hydroxide", "Urea", "Acetic anhydride" ], "Reaction": [ "Furan-2-carbaldehyde is reacted with hydroxylamine in the presence of a catalyst to form furan-2-carbaldehyde oxime.", "Furan-2-carbaldehyde oxime is then reacted with ethyl chloroformate in the presence of a base to form ethyl 2-(furan-2-ylmethylideneamino)acetate.", "Ethyl 2-(furan-2-ylmethylideneamino)acetate is then hydrolyzed with sodium hydroxide to form 2-(furan-2-ylmethylamino)acetic acid.", "2-(Furan-2-ylmethylamino)acetic acid is then reacted with urea and acetic anhydride in the presence of a catalyst to form 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea." ] }

CAS No.

926230-56-0

Molecular Formula

C8H10N2O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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